N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide
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Overview
Description
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclopenta[b]pyridine ring fused with a benzamide moiety, which is further substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in water.
Substitution: Various nucleophiles can be used under mild reaction conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits biological activity and can be used in the development of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of protein kinases.
Industry: It can be used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby preventing its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.
Comparison with Similar Compounds
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the benzamide and fluorine substituents.
Cyclopenta[b]pyridine derivatives: These compounds share the cyclopenta[b]pyridine core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
654676-68-3 |
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Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19) |
InChI Key |
OKVHALLSLWBVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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